molecular formula C10H17N3O5S3 B194973 N-Desethyl brinzolamide CAS No. 404034-55-5

N-Desethyl brinzolamide

Cat. No.: B194973
CAS No.: 404034-55-5
M. Wt: 355.5 g/mol
InChI Key: MVBJPOIMDXIBKC-QMMMGPOBSA-N
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Description

Scientific Research Applications

N-Desethyl brinzolamide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of brinzolamide and its metabolites.

    Biology: The compound is studied for its effects on carbonic anhydrase enzymes, providing insights into enzyme inhibition and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic effects and pharmacokinetics in the treatment of glaucoma and other ocular conditions.

    Industry: It is utilized in the development and testing of new ophthalmic formulations and drug delivery systems

Mechanism of Action

Target of Action

N-Desethyl Brinzolamide is a metabolite of Brinzolamide . The primary target of Brinzolamide is carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . CA-II plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .

Mode of Action

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, Brinzolamide decreases the secretion of aqueous humor, which results in a reduction of intraocular pressure . This compound, being a metabolite, is expected to have a similar mode of action.

Biochemical Pathways

The inhibition of CA-II affects the carbonic anhydrase pathway. This enzyme catalyzes the reversible reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to decreased aqueous humor secretion .

Pharmacokinetics

Brinzolamide is absorbed into the systemic circulation following topical application to the eye . It accumulates in red blood cells, binding to carbonic anhydrase . Brinzolamide is metabolized to this compound . The metabolite is eliminated predominantly in the urine as unchanged drug and metabolites . The binding to plasma proteins is approximately 60% .

Result of Action

The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor . As a metabolite, this compound is expected to contribute to this effect.

Action Environment

The action of Brinzolamide and its metabolites can be influenced by various environmental factors. For instance, the lipophilicity of Brinzolamide facilitates its diffusion across the blood-retinal barrier . Additionally, the presence of other drugs can affect the action of Brinzolamide. For example, strong inhibitors of CYP3A4 may increase the serum concentration of Brinzolamide .

Safety and Hazards

N-Desethyl brinzolamide is for research use and not for human or veterinary diagnostic or therapeutic use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Brinzolamide, the parent compound of N-Desethyl brinzolamide, has been approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of this compound, as well as exploring its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-Desethyl brinzolamide inhibits the activity of carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) with IC50 values of 1.28 nM and 128 nM, respectively . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting these enzymes, this compound reduces the production of bicarbonate ions and subsequently decreases aqueous humor secretion in the eye, leading to a reduction in intraocular pressure . This interaction is non-competitive and reversible, highlighting the specificity and efficacy of this compound in targeting carbonic anhydrases .

Cellular Effects

This compound exerts significant effects on various cell types, particularly in ocular tissues. It accumulates in red blood cells by binding predominantly to carbonic anhydrase I (CA-I) in erythrocytes . This binding reduces the availability of CA-I for its physiological role, thereby influencing cellular processes such as pH regulation and ion transport. Additionally, this compound’s inhibition of carbonic anhydrases affects cell signaling pathways and gene expression related to fluid secretion and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to the active site of carbonic anhydrases, inhibiting their enzymatic activity . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the hydration of carbon dioxide and the subsequent formation of bicarbonate ions . The reduction in bicarbonate ions leads to decreased aqueous humor production, thereby lowering intraocular pressure. This mechanism of action is crucial for the therapeutic effects of this compound in treating ocular hypertension and glaucoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can undergo degradation, leading to a gradual decrease in its efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained inhibition of carbonic anhydrase activity, with minimal adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces intraocular pressure without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as metabolic acidosis and electrolyte imbalances . These threshold effects highlight the importance of dose optimization in clinical settings to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes . The major metabolic pathway involves the formation of this compound from brinzolamide, followed by further metabolism to minor metabolites such as N-desmethoxypropyl and O-desmethyl brinzolamide . These metabolic pathways are crucial for the elimination of the compound from the body and play a significant role in determining its pharmacokinetic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion and binding to carbonic anhydrases . The compound accumulates in erythrocytes by binding to CA-I, which facilitates its prolonged presence in the bloodstream . This distribution pattern is essential for maintaining therapeutic levels of the compound in ocular tissues, thereby ensuring its efficacy in reducing intraocular pressure .

Subcellular Localization

The subcellular localization of this compound is predominantly within the cytoplasm, where it interacts with carbonic anhydrases . The compound does not exhibit specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . This localization is consistent with its role in inhibiting cytoplasmic carbonic anhydrases and reducing aqueous humor production in the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl brinzolamide involves the desethylation of brinzolamide. This process typically requires specific reaction conditions, including the use of dealkylating agents. The exact synthetic route may vary, but it generally involves the removal of an ethyl group from the parent compound, brinzolamide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl brinzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Comparison with Similar Compounds

Uniqueness: N-Desethyl brinzolamide is unique due to its specific role as a metabolite of brinzolamide. It provides insights into the metabolic pathways and pharmacokinetics of brinzolamide, contributing to a better understanding of its therapeutic effects and potential side effects .

Properties

IUPAC Name

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434352
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404034-55-5
Record name N-Desethyl-brinzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYL-BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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